Lower Lipophilicity Relative to Tetrahydronaphthalene Analog (CAS 885951-06-4) for Superior CNS Drug-Likeness
The target compound's piperidine core delivers a predicted LogP (XLogP3-AA) of 0.7, which is within the optimal CNS drug space (LogP 1–3) [1]. In contrast, the directly comparable tetrahydronaphthalene analog (Methyl-(2-pyrrolidin-1-ylmethyl-1,2,3,4-tetrahydro-naphthalen-2-yl)-amine, CAS 885951-06-4) possesses a larger and more lipophilic core, with a predicted LogP of 3.6 [2]. This quantitative difference of 2.9 LogP units places the analog outside the ideal CNS range, significantly increasing the risk of high metabolic clearance, promiscuous binding, and poor aqueous solubility.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7 |
| Comparator Or Baseline | CAS 885951-06-4 (Tetrahydronaphthalene analog), XLogP3 = 3.6 |
| Quantified Difference | Δ 2.9 LogP units (comparator is 2.9 units more lipophilic) |
| Conditions | Computed via XLogP3-AA and XLogP3 algorithms on PubChem |
Why This Matters
For CNS discovery procurement, a lower LogP within the 1–3 range predicts better overall ADME and safety profiles, making the piperidine scaffold a superior starting point for lead optimization.
- [1] PubChem. (2026). Compound Summary for CID 44784978, Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-yl)-amine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 11399239, N-methyl-2-(pyrrolidin-1-ylmethyl)-3,4-dihydro-1H-naphthalen-2-amine. National Center for Biotechnology Information. View Source
